Cas no 605-37-8 (2,3-Dihydroxy-1,4-naphthoquinone)

2,3-Dihydroxy-1,4-naphthoquinone 化学的及び物理的性質
名前と識別子
-
- 1,4-dihydroxynaphthalene-2,3-dione
- 2,3-DIHYDROXY-1,4-NAPHTHOQUINONE
- 2,3-Dihydroxynaphthoquinone
- 2,3-dihydroxy-[1,4]naphthoquinone
- 2,3-Dihydroxy-1,4-naphthalindion
- 2,3-Dihydroxy-1,4-naphthochinon
- 2,3-dihydroxynaphthalene-1,4-dione
- 2,3-dihydroxynaphtho-1,4-quinone
- 2,4-naphthosemiquinone
- Isonaphthazarin
- Isonaphthazarine
- NSC401107
- SureCN461648
- UNII-P55V4GVI5W
- 605-37-8
- SCHEMBL461648
- 2,3-Dihydroxy naphthoquinone
- 1,4-NAPHTHOQUINONE, 2,3-HYDROXY-
- BVQUETZBXIMAFZ-UHFFFAOYSA-N
- MFCD00019554
- 2,3-Dihydroxynaphthoquinone #
- CS-0326884
- STL069886
- Q27286187
- DTXSID80876184
- P55V4GVI5W
- 1,4-Naphthoquinone, 2,3-dihydroxy-
- NSC-401107
- SCHEMBL6988547
- HMS2271D09
- CHEMBL1328567
- NSC 401107
- 2,3-dihydroxy-1,4-naphthalenedione
- 1,4-Naphthalenedione, 2,3-dihydroxy-
- AKOS004115506
- DTXCID801014292
- 2,3-Dihydroxy-1,4-naphthoquinone
-
- MDL: MFCD00019554
- インチ: InChI=1S/C10H6O4/c11-7-5-3-1-2-4-6(5)8(12)10(14)9(7)13/h1-4,13-14H
- InChIKey: BVQUETZBXIMAFZ-UHFFFAOYSA-N
- ほほえんだ: C1=CC=C2C(=C1)C(=O)C(=C(C2=O)O)O
計算された属性
- せいみつぶんしりょう: 190.02658
- どういたいしつりょう: 190.027
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 14
- 回転可能化学結合数: 0
- 複雑さ: 417
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 74.6Ų
- 疎水性パラメータ計算基準値(XlogP): 0.7
じっけんとくせい
- 密度みつど: 1.3366 (rough estimate)
- ゆうかいてん: 282°C
- ふってん: 285.64°C (rough estimate)
- フラッシュポイント: 300.8°C
- 屈折率: 1.5280 (estimate)
- PSA: 74.6
- LogP: 1.39320
2,3-Dihydroxy-1,4-naphthoquinone 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM240484-5g |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 97% | 5g |
$*** | 2023-05-30 | |
A2B Chem LLC | AG92014-50mg |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 50mg |
$264.00 | 2024-04-19 | ||
A2B Chem LLC | AG92014-5mg |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 5mg |
$175.00 | 2024-04-19 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397554-5g |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 97% | 5g |
¥4052.00 | 2024-05-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1397554-1g |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 97% | 1g |
¥1539.00 | 2024-05-07 | |
Crysdot LLC | CD12056489-5g |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 97% | 5g |
$704 | 2024-07-24 | |
A2B Chem LLC | AG92014-10mg |
2,3-Dihydroxynaphthalene-1,4-dione |
605-37-8 | 10mg |
$202.00 | 2024-04-19 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 058322-500mg |
2,3-Dihydroxynaphthoquinone |
605-37-8 | 500mg |
3233.0CNY | 2021-07-13 | ||
TRC | D360510-5mg |
2,3-Dihydroxy-1,4-naphthoquinone |
605-37-8 | 5mg |
$ 57.00 | 2023-09-07 | ||
TRC | D360510-50mg |
2,3-Dihydroxy-1,4-naphthoquinone |
605-37-8 | 50mg |
$ 150.00 | 2023-09-07 |
2,3-Dihydroxy-1,4-naphthoquinone 関連文献
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1. Synthesis of arizonin C1Margaret A. Brimble,Sara J. Phythian,Hishani Prabaharan J. Chem. Soc. Perkin Trans. 1 1995 2855
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Han-Yue Qiu,Peng-Fei Wang,Zi-Zhen Wang,Yue-Lin Luo,Dong-Qing Hu,Jin-Liang Qi,Gui-Hua Lu,Yan-Jun Pang,Rong-Wu Yang,Hai-Liang Zhu,Xiao-Ming Wang,Yong-Hua Yang RSC Adv. 2016 6 83003
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Monika Gensicka-Kowalewska,Grzegorz Cholewiński,Krystyna Dzierzbicka RSC Adv. 2017 7 15776
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Kasi Viswanatharaju Ruddraraju,Zhong-Yin Zhang Mol. BioSyst. 2017 13 1257
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Fang Ke,Xiaole Chen,Zhengkai Li,Haifeng Xiang,Xiangge Zhou RSC Adv. 2013 3 22837
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M. M. Shemyakin,L. A. Shchukina Q. Rev. Chem. Soc. 1956 10 261
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A. Killen Macbeth,J. R. Price,F. L. Winzor J. Chem. Soc. 1935 325
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Georgina Armendáriz-Vidales,Carlos Frontana Org. Biomol. Chem. 2014 12 6393
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M. M. Shemyakin,L. A. Shchukina Q. Rev. Chem. Soc. 1956 10 261
2,3-Dihydroxy-1,4-naphthoquinoneに関する追加情報
Professional Introduction to 1,4-dihydroxynaphthalene-2,3-dione (CAS No: 605-37-8)
1,4-dihydroxynaphthalene-2,3-dione, with the chemical formula C₈H₄O₃, is a significant compound in the field of organic chemistry and pharmaceutical research. This heterocyclic diketone has garnered considerable attention due to its versatile structural framework and potential applications in medicinal chemistry. The compound belongs to the naphthalene derivative family, characterized by the presence of hydroxyl and carbonyl functional groups, which contribute to its reactivity and utility in synthetic pathways.
The molecular structure of 1,4-dihydroxynaphthalene-2,3-dione consists of a naphthalene core with hydroxyl substituents at the 1 and 4 positions and carbonyl groups at the 2 and 3 positions. This arrangement imparts unique electronic and steric properties, making it a valuable intermediate in the synthesis of more complex molecules. The compound's ability to participate in various chemical reactions, such as condensation, oxidation, and reduction processes, underscores its importance in industrial and academic research.
In recent years, 1,4-dihydroxynaphthalene-2,3-dione has been extensively studied for its pharmacological properties. Researchers have explored its potential as a precursor in the development of novel therapeutic agents. One of the most notable areas of investigation has been its role in anti-inflammatory and antioxidant applications. The presence of multiple reactive sites allows for modifications that can enhance bioactivity, making it a promising candidate for drug discovery.
Recent studies have highlighted the compound's efficacy in inhibiting inflammatory pathways by modulating key enzymes such as COX-2 and LOX. The hydroxyl groups in 1,4-dihydroxynaphthalene-2,3-dione enable hydrogen bonding interactions with biological targets, which can lead to potent pharmacological effects. Additionally, its diketone moiety serves as a scaffold for further functionalization, allowing chemists to design derivatives with improved pharmacokinetic profiles.
The compound's structural similarity to natural products has also sparked interest in its role as a bioactive molecule. For instance, researchers have examined its potential as an antimicrobial agent by leveraging its ability to disrupt bacterial cell membranes. Preliminary findings suggest that certain derivatives exhibit significant antibacterial activity against Gram-positive and Gram-negative strains. This discovery opens up new avenues for developing antibiotics with reduced resistance profiles.
Another area of interest has been the application of 1,4-dihydroxynaphthalene-2,3-dione in photodynamic therapy (PDT). The compound's ability to absorb light at specific wavelengths and generate reactive oxygen species has been explored for its potential use in cancer treatment. By combining it with photosensitizers, researchers aim to develop more effective PDT protocols that target malignant cells while minimizing damage to healthy tissues.
The synthesis of 1,4-dihydroxynaphthalene-2,3-dione has also seen significant advancements. Modern synthetic methodologies have enabled more efficient and scalable production processes. For example, catalytic hydrogenation techniques have been optimized to produce high-purity yields of the compound. These advancements are crucial for ensuring that pharmaceutical-grade material is available for further research and development.
The environmental impact of producing 1,4-dihydroxynaphthalene-2,3-dione has also been a focus of recent studies. Researchers are exploring green chemistry approaches to minimize waste and reduce energy consumption during synthesis. These efforts align with global initiatives to promote sustainable practices in chemical manufacturing. By adopting eco-friendly methods, industries can reduce their carbon footprint while maintaining high standards of product quality.
In conclusion,1,4-dihydroxynaphthalene-2,3-dione (CAS No: 605-37-8) is a multifaceted compound with broad applications in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules with potential therapeutic benefits. As research continues to uncover new applications for this compound,1,4-dihydroxynaphthalene-2,3-dione is poised to play an increasingly important role in advancing scientific knowledge and innovation.
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